molecular formula C7H10N2O B062397 4-(2-Hydroxyethylamino)-pyridine CAS No. 192130-06-6

4-(2-Hydroxyethylamino)-pyridine

Cat. No.: B062397
CAS No.: 192130-06-6
M. Wt: 138.17 g/mol
InChI Key: MGSLNQCOIOCSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Hydroxyethylamino)-pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of the hydroxyethylamino group at the fourth position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

4-(2-Hydroxyethylamino)-pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “2,2’- [4- (2-Hydroxyethylamino)-3-nitrophenylimino]diethanol” indicates that it may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethylamino)-pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with 2-aminoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydroxyethylamino group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethylamino)-pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethylamino)-quinoline: Similar structure with a quinoline ring instead of a pyridine ring.

    4-(2-Hydroxyethylamino)-benzene: Similar structure with a benzene ring instead of a pyridine ring.

    4-(2-Hydroxyethylamino)-pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-(2-Hydroxyethylamino)-pyridine is unique due to its specific combination of the pyridine ring and the hydroxyethylamino group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(pyridin-4-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSLNQCOIOCSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590466
Record name 2-[(Pyridin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192130-06-6
Record name 2-[(Pyridin-4-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethylamino)-pyridine
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxyethylamino)-pyridine
Reactant of Route 3
Reactant of Route 3
4-(2-Hydroxyethylamino)-pyridine
Reactant of Route 4
Reactant of Route 4
4-(2-Hydroxyethylamino)-pyridine
Reactant of Route 5
Reactant of Route 5
4-(2-Hydroxyethylamino)-pyridine
Reactant of Route 6
Reactant of Route 6
4-(2-Hydroxyethylamino)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.